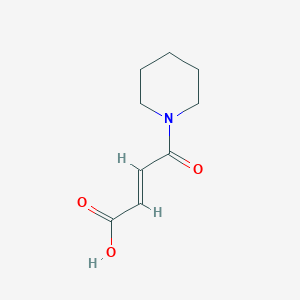
5-イソチオシアナトイソフタル酸ジメチル
概要
説明
Dimethyl 5-isothiocyanatoisophthalate is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . It belongs to the family of isothiocyanates and is characterized by its yellow crystalline powder form, which is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
Dimethyl 5-isothiocyanatoisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-isothiocyanatoisophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products. The reaction proceeds as follows:
- Dissolve dimethyl 5-aminoisophthalate in dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Filter the reaction mixture to remove any solid impurities.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of Dimethyl 5-isothiocyanatoisophthalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Dimethyl 5-isothiocyanatoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and ethanol are commonly used.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) may be used to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
作用機序
The mechanism of action of Dimethyl 5-isothiocyanatoisophthalate involves the reactivity of the isothiocyanate group with nucleophiles. The compound can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying the active site or other critical residues.
類似化合物との比較
Similar Compounds
Dimethyl 5-isocyanatoisophthalate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
Dimethyl 5-aminophthalate: Precursor in the synthesis of Dimethyl 5-isothiocyanatoisophthalate.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an isothiocyanate group.
Uniqueness
Dimethyl 5-isothiocyanatoisophthalate is unique due to its isothiocyanate group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in the synthesis of thiourea and carbamate derivatives, as well as in the study of enzyme inhibition and protein modification.
特性
IUPAC Name |
dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVBTNZOHDLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072483 | |
| Record name | Dimethyl 5-isothiocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-50-7 | |
| Record name | 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72076-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-isothiocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



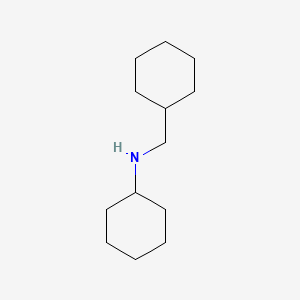

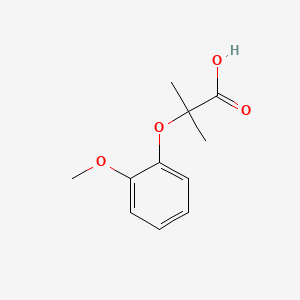

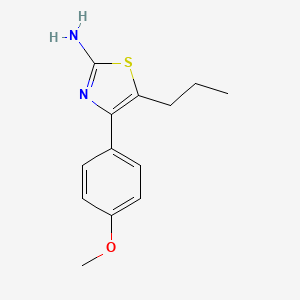

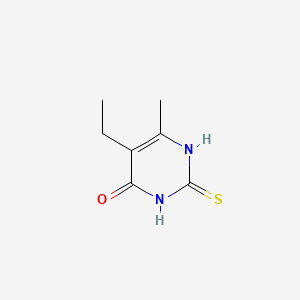
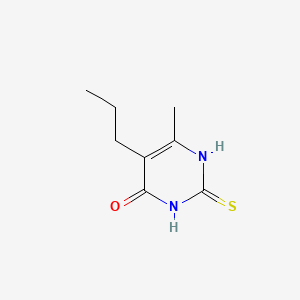



![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)
